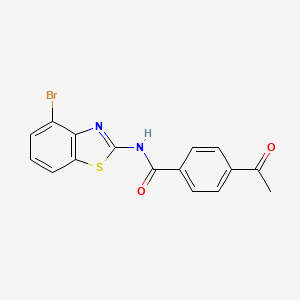
4-acetyl-N-(4-bromo-1,3-benzothiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acetyl-N-(4-bromo-1,3-benzothiazol-2-yl)benzamide is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic aromatic organic compounds containing a benzene ring fused to a thiazole ring. This compound is characterized by its bromine atom at the 4-position of the benzothiazole ring and an acetyl group attached to the nitrogen atom of the benzamide moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-bromo-1,3-benzothiazole-2-amine and 4-acetylbenzoyl chloride.
Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature. The reaction mixture is stirred for several hours to ensure complete conversion.
Purification: The product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of solvent, temperature, and reaction time may be optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, potentially leading to the formation of 4-acetyl-N-(4-hydroxy-1,3-benzothiazol-2-yl)benzamide.
Substitution: Substitution reactions at the bromine position can introduce various functional groups, resulting in derivatives with different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium iodide (KI) can be employed for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids derived from the acetyl group.
Reduction Products: Hydroxylated derivatives of the benzothiazole ring.
Substitution Products: Various functionalized benzothiazoles depending on the nucleophile used.
科学研究应用
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry. Biology: It has shown potential as an antibacterial and antifungal agent, making it useful in the development of new drugs. Medicine: Research has indicated its potential in treating various diseases, including tuberculosis and other bacterial infections. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 4-acetyl-N-(4-bromo-1,3-benzothiazol-2-yl)benzamide exerts its effects involves interaction with bacterial cell walls, leading to disruption of cell membrane integrity and inhibition of bacterial growth. The molecular targets include bacterial enzymes and proteins essential for cell survival.
相似化合物的比较
4-Acetyl-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide
4-Acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
4-Acetyl-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide
Uniqueness: The presence of the bromine atom at the 4-position of the benzothiazole ring makes this compound distinct from its chloro, methyl, and fluoro counterparts. The bromine atom enhances the compound's reactivity and potential biological activity.
This comprehensive overview provides a detailed understanding of 4-acetyl-N-(4-bromo-1,3-benzothiazol-2-yl)benzamide, its synthesis, reactions, applications, and comparison with similar compounds
属性
IUPAC Name |
4-acetyl-N-(4-bromo-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2S/c1-9(20)10-5-7-11(8-6-10)15(21)19-16-18-14-12(17)3-2-4-13(14)22-16/h2-8H,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDYJBFYJQTZFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
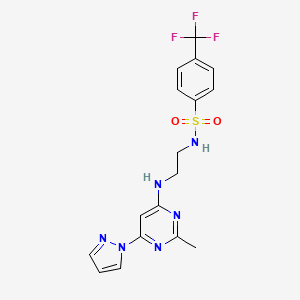

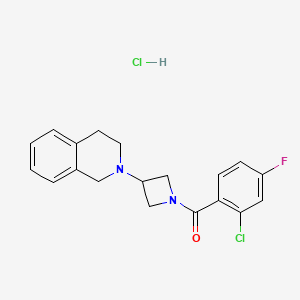
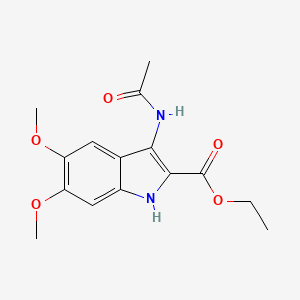
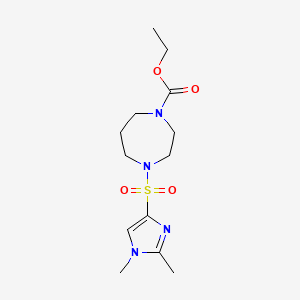


![N-(3,4-dimethoxyphenethyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2785931.png)
![N-[1-(pyridin-2-yl)ethyl]cyclopropanamine](/img/structure/B2785932.png)
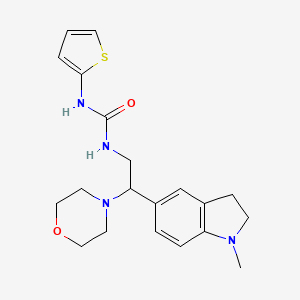
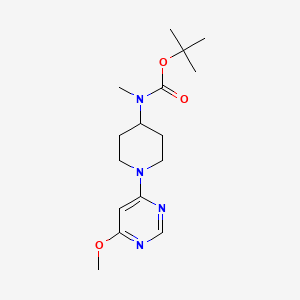
![8-(4-ethylpiperazin-1-yl)-7-{3-[8-(4-ethylpiperazin-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2785935.png)
![[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] 2-phenylacetate](/img/structure/B2785938.png)
![5-((4-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2785940.png)
